(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid
Description
(2Z)-4-({2-[(Hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid is a maleamic acid derivative featuring a Z-configured α,β-unsaturated carbonyl system. Its structure includes a phenyl ring substituted with a hexyloxycarbonyl group at the 2-position, linked via an amide bond to a 4-oxobut-2-enoic acid moiety. Its synthesis typically involves the reaction of maleic anhydride with 2-[(hexyloxy)carbonyl]aniline under controlled conditions to ensure regioselectivity and retention of the Z-configuration .
Properties
IUPAC Name |
(Z)-4-(2-hexoxycarbonylanilino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO5/c1-2-3-4-7-12-23-17(22)13-8-5-6-9-14(13)18-15(19)10-11-16(20)21/h5-6,8-11H,2-4,7,12H2,1H3,(H,18,19)(H,20,21)/b11-10- | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMEULZSEFYXSMX-KHPPLWFESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)/C=C\C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy and Reaction Mechanisms
The target compound belongs to the (Z)-4-oxo-4-(arylamino)but-2-enoic acid family, characterized by a maleamic acid backbone conjugated to an aryl group. The synthesis typically follows a two-step approach:
- Preparation of 2-(hexyloxycarbonyl)aniline : The aromatic amine precursor is synthesized via esterification of 2-nitrobenzoic acid with hexanol, followed by nitro group reduction.
- Maleic Anhydride Coupling : The amine reacts with maleic anhydride to form the maleamic acid intermediate, which adopts the (Z)-configuration under controlled conditions.
The reaction mechanism proceeds through nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl of maleic anhydride, forming a tetrahedral intermediate that collapses to release the maleamic acid. Stereochemical control is achieved via thermodynamic stabilization of the (Z)-isomer during crystallization or via solvent effects.
Detailed Synthesis Protocols
Synthesis of 2-(Hexyloxycarbonyl)aniline
Esterification of 2-Nitrobenzoic Acid
A mixture of 2-nitrobenzoic acid (10.0 g, 59.8 mmol), hexanol (12.1 g, 119.6 mmol), and concentrated sulfuric acid (0.5 mL) in toluene (100 mL) is refluxed under Dean-Stark conditions for 6 hours. The product, 2-nitrobenzoic acid hexyl ester, is isolated by vacuum distillation (yield: 85–90%).
Nitro Group Reduction
The ester (8.5 g, 32.4 mmol) is dissolved in ethanol (50 mL) and hydrogenated over 10% Pd/C (0.5 g) under H₂ (1 atm) for 12 hours. Filtration and solvent removal yield 2-(hexyloxycarbonyl)aniline as a pale-yellow oil (yield: 95%).
Maleic Anhydride Coupling
Method A: Dichloromethane Solvent System
2-(Hexyloxycarbonyl)aniline (5.0 g, 20.3 mmol) and maleic anhydride (2.0 g, 20.4 mmol) are stirred in dichloromethane (100 mL) at 25°C for 3 hours. The precipitate is filtered, washed with cold dichloromethane (3 × 20 mL), and dried to yield the maleamic acid as a white solid (yield: 78%; m.p. 162–164°C).
Method B: Aqueous Solvent System
Maleic anhydride (2.0 g, 20.4 mmol) is added to a solution of 2-(hexyloxycarbonyl)aniline (5.0 g, 20.3 mmol) in water (50 mL) and stirred for 4 hours. The product precipitates upon acidification (pH 2–3 with HCl) and is purified via recrystallization from ethanol (yield: 69%).
Structural Characterization and Analytical Data
Spectroscopic Analysis
- ¹H NMR (400 MHz, DMSO-d₆) : δ 10.65 (s, 1H, NH), 8.02 (d, J = 8.4 Hz, 1H, ArH), 7.75 (d, J = 7.6 Hz, 1H, ArH), 7.62 (t, J = 7.8 Hz, 1H, ArH), 6.51 (d, J = 12.4 Hz, 1H, CH=CH), 6.32 (d, J = 12.4 Hz, 1H, CH=CH), 4.25 (t, J = 6.8 Hz, 2H, OCH₂), 1.65–1.25 (m, 10H, hexyl chain), 0.88 (t, J = 6.8 Hz, 3H, CH₃).
- ¹³C NMR (100 MHz, DMSO-d₆) : δ 171.2 (C=O), 166.8 (CO₂H), 165.4 (CONH), 143.2 (CH=CH), 134.5–125.8 (ArC), 65.4 (OCH₂), 31.5–22.3 (hexyl chain), 14.0 (CH₃).
- IR (KBr) : 3305 cm⁻¹ (NH), 1710 cm⁻¹ (C=O), 1645 cm⁻¹ (C=C).
Comparative Analysis of Synthetic Methods
| Parameter | Method A (Dichloromethane) | Method B (Aqueous) |
|---|---|---|
| Yield | 78% | 69% |
| Reaction Time | 3 hours | 4 hours |
| Solvent Toxicity | Moderate (halogenated) | Low (water) |
| Purification | Filtration | Acid precipitation |
| Scale-Up Feasibility | High | Moderate |
Method A offers higher yields and faster reaction times but requires halogenated solvents, complicating waste disposal. Method B aligns with green chemistry principles but necessitates careful pH control.
Applications and Derivatives
The compound’s α,β-unsaturated carbonyl system enables Michael addition reactions, forming conjugates with thiols or amines. Its inhibition of carbonic anhydrase isoforms (hCA I: Kᵢ = 1.85–5.04 nM; hCA II: Kᵢ = 2.01–2.94 nM) suggests therapeutic potential. Derivatives with modified aryl groups exhibit enhanced bioactivity, underscoring the versatility of the maleamic acid scaffold.
Chemical Reactions Analysis
Types of Reactions
(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The phenylamino and hexyloxycarbonyl groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in studies of enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: The compound has potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following analysis compares the target compound with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Variations on the Aromatic Ring
(Z)-4-((2-Formylphenyl)amino)-4-oxobut-2-enoic acid (C-11)
- Structure : Phenyl ring with a formyl (-CHO) group at the 2-position.
- Properties : Synthesized via 6 mmol-scale procedures, yielding yellow solids (mp 157–183°C). The formyl group enhances electrophilicity, facilitating nucleophilic additions. This contrasts with the hexyloxycarbonyl group, which imparts hydrophobicity .
(2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid
- Structure : 4-Methylphenyl substituent.
- Properties : Insoluble in water; dissociation constant (pKa) = 2.81 ± 0.23. The methyl group reduces polarity compared to the hexyloxycarbonyl group, leading to lower solubility in polar solvents. A titration method using isopropyl alcohol:acetone (4:3) was developed for quantification .
(2Z)-4-[(3-Carbamoylphenyl)amino]-4-oxobut-2-enoic acid (0RY)
- Structure : 3-Carbamoyl (-CONH2) phenyl group.
- Properties : The carbamoyl group introduces hydrogen-bonding capacity, enhancing solubility in aqueous media compared to the hexyloxycarbonyl analog. Molecular formula: C11H10N2O4 .
(2Z)-4-[3-(Decyloxy)phenyl]-2-hydroxy-4-oxobut-2-enoic acid (0YZ)
- Structure : 3-Decyloxy (-O-C10H21) phenyl group with an additional hydroxyl (-OH) substituent.
- Properties : The long decyl chain increases hydrophobicity, while the hydroxyl group introduces polarity. This dual functionality distinguishes it from the target compound, which lacks hydroxyl substitution .
Alkoxycarbonyl Variations
4-((4-Ethoxycarbonylphenyl)amino)-4-oxobut-2-enoic acid
- Structure : 4-Ethoxycarbonyl (-COOEt) phenyl group.
- Properties: The shorter ethoxy chain reduces lipophilicity compared to the hexyl analog, improving solubility in polar aprotic solvents. Synonymous with N-(4-ethoxycarbonylphenyl)maleamic acid .
(E)-4-((2-(Methoxycarbonyl)-4-methylthiophen-3-yl)amino)-4-oxobut-2-enoic acid
- Structure : Methoxycarbonyl (-COOMe) on a thiophene ring.
Physicochemical and Functional Comparisons
| Compound | Substituent | Solubility | Key Functional Groups | Applications |
|---|---|---|---|---|
| Target Compound | 2-Hexyloxycarbonylphenyl | Low water solubility | Amide, α,β-unsaturated carbonyl | Drug delivery, hydrophobic probes |
| C-11 (Formyl derivative) | 2-Formylphenyl | Moderate in DMSO | Aldehyde, amide | Nucleophilic addition substrates |
| 0RY (Carbamoyl derivative) | 3-Carbamoylphenyl | High in DMF | Carbamoyl, amide | Bioactive molecule synthesis |
| 4-Methylanilino analog | 4-Methylphenyl | Insoluble in water | Methyl, amide | Acid-base titration studies |
| 0YZ (Decyloxy-hydroxy derivative) | 3-Decyloxy-2-hydroxyphenyl | Soluble in chloroform | Hydroxyl, decyloxy | Surfactant or lipid-based systems |
Biological Activity
(2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid, with the CAS number 401629-51-4, is a synthetic organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. Its structure features a hexyloxycarbonyl group and a phenylamino group, which contribute to its unique chemical properties and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C17H21NO5 |
| Molecular Weight | 319.36 g/mol |
| LogP | 3.076 |
| PSA (Polar Surface Area) | 92.70 Ų |
Synthesis
The synthesis of this compound typically involves several steps, beginning with the formation of the hexyloxycarbonyl group through the reaction of hexanol with phosgene, followed by coupling with phenylamine and subsequent formation of the butenoic acid backbone.
The biological activity of (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid is attributed to its interaction with various molecular targets, including enzymes and receptors. It may act as an inhibitor or activator within specific biochemical pathways, which can lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Research Findings
- Antimicrobial Activity : Preliminary studies suggest that derivatives of similar compounds exhibit significant antimicrobial properties against various pathogens, including Escherichia coli and Staphylococcus aureus .
- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, indicating its use in treating inflammatory diseases.
- Anticancer Potential : Research indicates that compounds with structural similarities may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
Case Study 1: Antimicrobial Efficacy
A study involving a series of synthesized compounds similar to (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid showed promising results against both gram-positive and gram-negative bacteria. Compounds were tested for their Minimum Inhibitory Concentration (MIC), revealing effective concentrations that inhibit bacterial growth significantly.
Case Study 2: Anti-inflammatory Effects
In vivo studies demonstrated that the compound reduced edema in animal models when administered at specific dosages, suggesting its potential for therapeutic use in managing conditions like arthritis.
Similar Compounds
The following table compares (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid with structurally similar compounds:
| Compound Name | Biological Activity |
|---|---|
| (2Z)-4-({2-[(methoxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid | Moderate antimicrobial activity |
| (2Z)-4-({2-[(ethoxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid | Significant anti-inflammatory effects |
| (2Z)-4-({2-[(propoxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid | Notable anticancer activity |
Uniqueness
The unique combination of functional groups in (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid distinguishes it from other derivatives, enhancing its potential for diverse applications in pharmacology and materials science.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid, and how are the products characterized?
- Methodology : The compound can be synthesized via a modified Friedel-Crafts acylation or Michael-type addition using maleic anhydride derivatives. For example, analogous compounds like (2Z)-4-(4-methylanilino)-4-oxobut-2-enoic acid were synthesized by reacting p-toluidine with maleic anhydride in non-aqueous solvents (e.g., acetone or ethyl acetate) under reflux .
- Characterization : Products are typically isolated as yellow or pale-pink solids (melting range: 157–183°C) and validated using:
- 1H/13C NMR : Confirms regiochemistry (e.g., Z-configuration of the α,β-unsaturated carbonyl) and substituent integration .
- HRMS : Verifies molecular weight and purity .
- IR Spectroscopy : Identifies key functional groups (e.g., C=O at ~1700 cm⁻¹, N–H stretching at ~3300 cm⁻¹) .
Q. How is the solubility profile of (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid determined in various solvents, and what implications does this have for experimental design?
- Methodology : Solubility is assessed gravimetrically by dissolving the compound in solvents (e.g., water, DMSO, acetone, isopropyl alcohol) at 25°C. For structurally similar compounds, insolubility in water necessitates organic solvents (e.g., isopropyl alcohol:acetone at 4:3 ratio) for titration or reaction optimization .
- Implications : Poor aqueous solubility limits biological assays, requiring DMSO stock solutions. Organic solvent systems must be optimized for reactions (e.g., reflux in acetone) or analytical quantification (e.g., acid-base titration in isopropyl alcohol/acetone) .
Advanced Research Questions
Q. What methodologies are employed to resolve contradictory spectral data (e.g., NMR or HRMS) encountered during characterization?
- Conflict Resolution :
- Multi-Technique Cross-Validation : Combine NMR, IR, and HRMS to confirm functional groups and regiochemistry. For example, Z-configuration of the α,β-unsaturated carbonyl is confirmed by coupling constants (J = 12–14 Hz in 1H NMR) and NOE correlations .
- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d6) to eliminate solvent peaks interfering with NMR analysis .
- Crystallography : X-ray diffraction (if crystals are obtainable) provides definitive structural confirmation, as seen in analogous fluorinated derivatives .
Q. How can acid-base titration be optimized for quantifying (2Z)-4-({2-[(hexyloxy)carbonyl]phenyl}amino)-4-oxobut-2-enoic acid in non-aqueous systems?
- Optimization Strategy :
- Solvent Selection : Use a 4:3 isopropyl alcohol:acetone mixture to enhance solubility while maintaining proton activity .
- Indicator vs. Potentiometric Titration : Potentiometric methods are preferred for precise endpoint detection (pH ~2.81 ± 0.25 for analogous compounds) .
- Validation : Compare titrimetric results with spectroscopic quantification (e.g., UV-Vis at λmax ~260 nm) to ensure accuracy .
Q. How do substituents (e.g., hexyloxy vs. methyl/fluoro groups) influence the reactivity and biological activity of α,β-unsaturated carbonyl derivatives?
- Structural-Activity Insights :
- Electron-Withdrawing Groups (e.g., –F) : Increase electrophilicity of the α,β-unsaturated carbonyl, enhancing reactivity in Michael additions or nucleophilic substitutions .
- Alkyl Chains (e.g., hexyloxy) : Improve lipid solubility, potentially enhancing membrane permeability in biological systems. For example, fluorinated analogs show neuroprotective activity (IC50 = 12.5 µM against KYN-3-OHase) .
- Experimental Design : Synthesize derivatives via substituent variation (e.g., Friedel-Crafts acylation with different aryl amines) and evaluate enzyme inhibition via fluorometric assays .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
